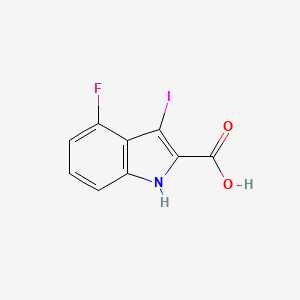

4-Fluoro-3-iodo-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-iodo-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-1H-indole-2-carboxylic acid typically involves the introduction of fluorine and iodine atoms into the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is treated with fluorinating and iodinating agents under controlled conditions. For example, the reaction of 4-fluoroindole with iodine monochloride (ICl) in the presence of a suitable solvent can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-iodo-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindole derivatives, while reduction may produce hydroindole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 4-fluoro-3-iodo-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Research indicates that modifications at the C2, C3, and C6 positions of the indole core significantly enhance integrase inhibitory activity. For instance, a derivative of indole-2-carboxylic acid exhibited an IC50 value of 0.13 μM against HIV-1 integrase, showcasing its potential as a scaffold for developing new antiviral drugs .

Neurotropic Alphavirus Inhibition

Another area of interest is the compound's activity against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). Indole-2-carboxamide analogs have shown promise in inhibiting alphavirus replication, with structural modifications leading to improved potency and metabolic stability. These findings suggest that derivatives of indole-2-carboxylic acid could be further developed for therapeutic use against viral infections .

Synthesis Techniques

The synthesis of this compound can involve various methods, including halogenation and carboxylation processes. Fluorination techniques are particularly noteworthy as they can alter the biological properties of compounds significantly. The introduction of fluorine into bioactive molecules often enhances their pharmacokinetic profiles .

Case Study: HIV Integrase Inhibitors

In a study focusing on indole derivatives as HIV integrase inhibitors, researchers synthesized various compounds based on the indole scaffold. The modifications led to significant improvements in their inhibitory effects against integrase, with specific attention given to the spatial arrangement of substituents on the indole ring .

| Compound | IC50 (μM) | Modification |

|---|---|---|

| Compound 3 | 0.13 | C3 long branch addition |

| Compound 20a | 0.25 | C6 halogenated benzene addition |

| Parent Compound | 6.85 | No modifications |

Case Study: Alphavirus Replication Inhibition

In another investigation into neurotropic alphaviruses, researchers reported that certain indole derivatives could confer protection against infections in animal models. These studies emphasized the importance of structural modifications to enhance bioavailability and efficacy in vivo .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-1H-indole-3-carboxylic acid

- 3-Iodo-1H-indole-2-carboxylic acid

- 5-Fluoro-3-iodo-1H-indole-2-carboxylic acid

Uniqueness

4-Fluoro-3-iodo-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms in its structure. This dual substitution can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4-Fluoro-3-iodo-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory research. This article provides a detailed examination of its biological activity, highlighting relevant studies, mechanisms of action, and structure-activity relationships (SAR).

Structure and Properties

The molecular structure of this compound features an indole ring with fluorine and iodine substituents, which are known to enhance biological activity through improved binding affinity to target proteins. The presence of the carboxylic acid group is crucial for its interaction with biological targets.

Antiviral Activity

Recent studies have shown that derivatives of indole-2-carboxylic acid, including 4-fluoro-3-iodo variants, exhibit potent inhibitory effects against HIV-1 integrase. The mechanism involves the chelation of magnesium ions essential for the enzyme's activity, as illustrated in the following table:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3 | 12.41 | Inhibition of strand transfer via chelation |

| 20a | 0.13 | Enhanced interaction with hydrophobic cavity |

The introduction of halogenated groups at specific positions on the indole core significantly improves antiviral activity, indicating a strong SAR correlation .

Anticancer Activity

Indole derivatives have been recognized for their anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy in inhibiting various cancer cell lines through multiple pathways:

The mechanism often involves inhibition of key signaling pathways such as PI3K/Akt and ERK/MAPK, leading to reduced proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

- HIV Integrase Inhibition : A study demonstrated that structural modifications at the C3 position of the indole core enhanced the inhibitory effect against HIV integrase, with some derivatives achieving IC50 values as low as 0.13 µM. This highlights the potential for further optimization to develop effective antiviral agents .

- Anticancer Efficacy : In preclinical studies, certain indole derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure showed promising results in inhibiting tumor growth in mouse models .

- Anti-inflammatory Properties : Indazole-containing compounds have also been explored for their anti-inflammatory effects, potentially acting through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Propiedades

IUPAC Name |

4-fluoro-3-iodo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FINO2/c10-4-2-1-3-5-6(4)7(11)8(12-5)9(13)14/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSGQKWGFOKNHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=C(N2)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.